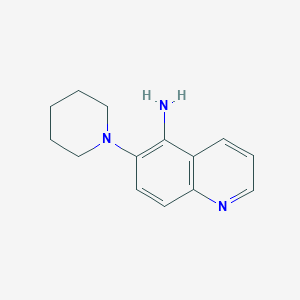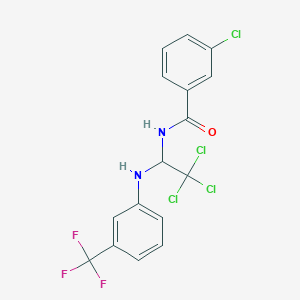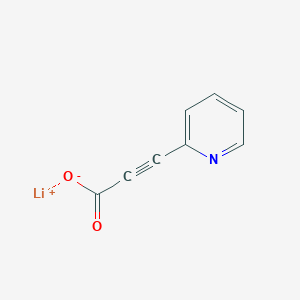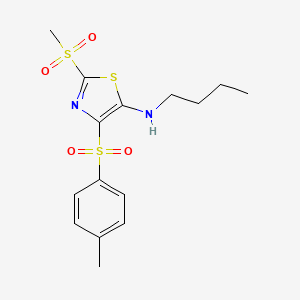![molecular formula C17H17N5O3S2 B2494138 Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 898607-05-1](/img/structure/B2494138.png)
Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the formation of ethyl benzoate derivatives and triazole derivatives. These compounds are typically synthesized through reactions involving acetyl groups, sulfanyl groups, and amino groups, which are key functional groups in the target compound. The synthesis process often employs specific reactants and conditions to achieve the desired compound with antiplatelet, antifungal, and other potential bioactivities (Chen et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves spectroscopic and theoretical studies, including FT-IR, FT-Raman, and NMR spectroscopy, as well as X-ray diffraction methods. These studies help in determining the geometric parameters, bond lengths, bond angles, and the overall molecular conformation. Theoretical vibrational frequencies and molecular orbital analyses, such as HOMO and LUMO energies, are also conducted to understand the electronic structure (Koca et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving these compounds typically include cyclization, phosphorylation, and reactions with electrophilic reagents to produce various derivatives. These reactions demonstrate the compound's reactivity and its potential to form structurally diverse derivatives with varied bioactivities. The compounds may exhibit inhibitory activities and interactions with biological targets, highlighting their importance in drug development and pharmacology (Mohamed, 2021).
Physical Properties Analysis
The physical properties, such as solvability, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments and its stability. X-ray crystallography provides insights into the molecule's conformation and intermolecular interactions, which are essential for its biological activity and interaction with other compounds (Karczmarzyk et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophilic and electrophilic agents, potential for redox reactions, and the ability to form hydrogen bonds, dictate the compound's interaction with biological targets. Studies involving molecular docking and theoretical calculations help in predicting these interactions and understanding the compound's mechanism of action (El-Azab et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is involved in the synthesis of complex molecules and the development of new chemical reactions. For instance, its derivatives have been synthesized and evaluated for their selective activity in biochemical pathways, showcasing the compound's utility in creating novel agents with specific biological activities (Chen et al., 2008). Furthermore, its structural modifications have led to the discovery of compounds with potential antimicrobial properties, indicating its contribution to the development of new antimicrobial agents (Desai et al., 2007).
Molecular Docking and Pharmacological Properties
This compound has been used in molecular docking studies to predict its interaction with biological targets. This compound and its derivatives have been analyzed for their binding affinity to specific receptors, contributing to the design of drugs with targeted action. The compound's structure has facilitated the investigation of its potential pharmacological properties, including its role in inhibiting specific biological pathways or enzymes (El-Azab et al., 2016).
Antifungal and Antibacterial Activities
Research on this compound and its derivatives has shown promising antifungal and antibacterial activities. Studies have focused on synthesizing and evaluating the antimicrobial efficacy of its derivatives against various pathogens, contributing valuable insights into its potential use in combating infectious diseases (Rajurkar & Shirsath, 2017).
Mecanismo De Acción
Mode of Action
It contains functional groups found in other biologically active compounds, such as the thiophene and triazole rings . These groups are known to interact with various biological targets, potentially leading to a range of effects.
Biochemical Pathways
Compounds containing thiophene and triazole rings have been reported to possess a wide range of therapeutic properties, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of functional groups such as the thiophene and triazole rings may influence its pharmacokinetic properties .
Result of Action
Compounds containing thiophene and triazole rings have been reported to possess a wide range of therapeutic properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Direcciones Futuras
Thiophene and its substituted derivatives, including those containing a 1,2,4-triazole ring, continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S2/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSFRKBJVQVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)



![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)


![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
